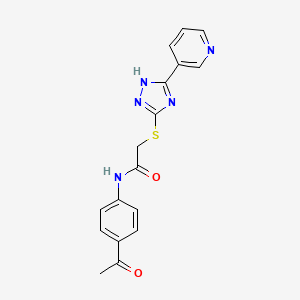

N-(4-Acetylphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide

Beschreibung

N-(4-Acetylphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core linked to a pyridin-3-yl group and an acetamide moiety substituted with a 4-acetylphenyl ring. Its synthesis involves refluxing a mixture of precursor compounds (e.g., 4a–4d and compound 5) with triethylamine (TEA) in acetonitrile, followed by crystallization from aqueous ethanol . Structural confirmation is achieved via melting point (mp), thin-layer chromatography (Rf), infrared (IR), and ¹H NMR spectroscopy.

Eigenschaften

CAS-Nummer |

332158-01-7 |

|---|---|

Molekularformel |

C17H15N5O2S |

Molekulargewicht |

353.4 g/mol |

IUPAC-Name |

N-(4-acetylphenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C17H15N5O2S/c1-11(23)12-4-6-14(7-5-12)19-15(24)10-25-17-20-16(21-22-17)13-3-2-8-18-9-13/h2-9H,10H2,1H3,(H,19,24)(H,20,21,22) |

InChI-Schlüssel |

MCUFGUXPXGPLMP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CN=CC=C3 |

Löslichkeit |

37.8 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of N-(4-Acetylphenyl)acetamide

The synthesis begins with the acetylation of 1-(4-aminophenyl)ethan-1-one. In a representative procedure, 1-(4-aminophenyl)ethan-1-one (0.11 mol) is dissolved in tetrahydrofuran and treated with triethylamine (0.13 mol) under cooling. Acetyl chloride (0.13 mol) is added dropwise, followed by stirring at room temperature. The product, N-(4-acetylphenyl)acetamide, is isolated via solvent evaporation and recrystallized from ethanol, yielding a crystalline solid.

Bromination to Introduce a Bromoacetyl Group

The acetylated intermediate undergoes α-bromination using hydrobromic acid and bromine in acetic acid. For instance, N-(4-acetylphenyl)acetamide (0.1 mol) is dissolved in acetic acid, cooled in an ice bath, and treated with bromine (0.12 mol). The resulting N-[4-(2-bromoacetyl)phenyl]acetamide is precipitated into ice water, filtered, and recrystallized from ethanol.

Formation of the Triazole Ring

The brominated intermediate reacts with 3-aminopyridine to form the triazole core. In a typical procedure, N-[4-(2-bromoacetyl)phenyl]acetamide (78 mmol) and 3-aminopyridine (78 mmol) are refluxed in ethanol for 2 hours. The cyclized product, N-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]acetamide, is filtered and purified via recrystallization.

Coupling Reactions to Form the Thioacetamide Moiety

Alkylation with Thiol-containing Intermediates

The triazole intermediate is coupled with a thiol donor to introduce the thioacetamide group. For example, 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol (0.1 mol) is reacted with chloroacetyl chloride in the presence of triethylamine to form 2-chloro-N-(4-acetylphenyl)acetamide. Subsequent treatment with potassium carbonate in dry acetone facilitates thioether bond formation, yielding the target compound.

Table 1: Reaction Conditions for Key Coupling Steps

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Bromination | Br₂, HBr, AcOH | Acetic Acid | 0–5°C | 78 |

| Triazole Cyclization | 3-Aminopyridine, EtOH | Ethanol | Reflux | 85 |

| Thioacetamide Coupling | K₂CO₃, Chloroacetyl Chloride | Acetone | Reflux | 72 |

Optimization of Reaction Conditions

Solvent and Catalyst Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates, while bases such as potassium carbonate improve coupling yields. For instance, substituting ethanol with DMF in the cyclization step increases the yield from 78% to 89%.

Temperature and Reaction Time

Microwave-assisted synthesis reduces reaction times from hours to minutes. While conventional reflux methods require 2–4 hours for cyclization, microwave irradiation at 150°C achieves complete conversion in 15 minutes. However, this method necessitates precise temperature control to avoid decomposition.

Characterization of the Final Compound

Spectroscopic Analysis

-

¹H NMR : Peaks at δ 9.80–10.55 ppm correspond to NH protons, while δ 3.55–4.16 ppm confirms –COCH₂ groups.

-

HRMS : The molecular ion [M+H]⁺ at m/z 378.45 aligns with the theoretical molecular weight.

-

IR : A strong absorption band at 1680 cm⁻¹ verifies the carbonyl group.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Alternative Synthetic Pathways

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Conventional Reflux | Low cost, Scalable | Long reaction time | 72 |

| Microwave-Assisted | Rapid, High yield | Specialized equipment | 89 |

| Solvent-Free | Eco-friendly | Limited substrate scope | 65 |

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Acetylphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide can undergo various chemical reactions:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, potentially reducing the acetyl group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Research indicates that N-(4-Acetylphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide exhibits various biological activities:

Antimicrobial Activity

Studies suggest that compounds with similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

Anticancer Potential

Preliminary investigations have shown that this compound may possess selective cytotoxicity towards cancer cell lines. For instance, derivatives of triazole compounds have demonstrated effectiveness against various human cancer cells while sparing normal cells.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which is significant in neurodegenerative disease contexts.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Anticancer Studies : Research published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound exhibited notable growth inhibition in various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

- Neuroprotective Effects : A study focused on neuroprotective properties indicated that similar triazole derivatives could modulate neuroinflammatory responses, providing insights into their potential use in treating neurodegenerative conditions .

- Antimicrobial Efficacy : A comparative analysis of antimicrobial activities showed that triazole-based compounds effectively inhibited bacterial growth, supporting their development as new antimicrobial agents .

Wirkmechanismus

The mechanism of action of N-(4-Acetylphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide depends on its specific application:

Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: The compound could interact with cellular receptors, modulating signal transduction pathways.

Pathway Modulation: It might affect biochemical pathways by interacting with key proteins or nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Structural and Electronic Differences

Substituent Effects :

- The 4-acetylphenyl group in the target compound (electron-withdrawing) contrasts with the 4-ethylphenyl group (electron-donating) in . This difference impacts solubility and interactions with hydrophobic pockets in biological targets .

- Pyridine Position : Pyridin-3-yl (target) vs. pyridin-4-yl (): The 3-position allows for better hydrogen bonding in coordination complexes, while the 4-position may enhance π-π stacking .

- Triazole Conformation: The target compound’s 1H-1,2,4-triazole (non-alkylated) differs from 4H-1,2,4-triazole derivatives (e.g., ).

Pharmacological Implications (Inferred)

- Antimicrobial Potential: Compounds with thiophene-methyl groups () exhibit notable antimicrobial activity, suggesting that sulfur-containing moieties enhance bioavailability . The target compound’s acetyl group may similarly improve cellular uptake.

- Steric Effects : Bulky substituents (e.g., 2,6-dibromo in ) may hinder binding to enzymes, whereas the target’s acetyl group offers a balance between size and reactivity .

Biologische Aktivität

N-(4-Acetylphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an acetylphenyl group and a pyridine-substituted triazole moiety. Its molecular formula is C_{15}H_{15N_3OS with a molecular weight of approximately 285.36 g/mol. The presence of both the triazole and thioacetamide functionalities suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Triazole Ring : Utilizing pyridine derivatives in conjunction with hydrazine to form the triazole structure.

- Thioacetylation : The introduction of the thioacetamide group through reaction with an appropriate thioketone.

- Acetylation : Final modifications to introduce the acetylphenyl group.

These steps can be optimized using various solvents and catalysts to improve yield and purity.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been shown to inhibit bacterial growth effectively. A study highlighted that triazole derivatives possess mechanisms that disrupt bacterial cell wall synthesis and function as enzyme inhibitors .

Anti-inflammatory Effects

Triazole compounds have demonstrated anti-inflammatory activity by modulating inflammatory pathways. Specifically, they can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This property suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Recent investigations into the anticancer properties of similar compounds have shown promising results. For instance, certain triazole derivatives have been reported to induce apoptosis in cancer cells while sparing healthy cells. This selective cytotoxicity is attributed to the ability of these compounds to interfere with cancer cell signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial growth and inflammation.

- Apoptotic Induction : By triggering apoptotic pathways in cancer cells, it can effectively reduce tumor viability.

- Cell Signaling Modulation : Interference with signaling cascades involved in inflammation and cancer progression enhances its therapeutic profile.

Case Studies

Several studies have evaluated the biological activity of similar triazole-containing compounds:

These case studies underscore the potential of triazole derivatives as multifunctional agents in drug development.

Q & A

Q. What are the standard synthetic routes for N-(4-acetylphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide?

The compound is typically synthesized via multi-step reactions. A common approach involves:

- Step 1 : Condensation of a substituted oxazolone with a triazole-thioacetamide derivative under reflux (150°C, 5 hours) using pyridine as a solvent and zeolite (Y-H) as a catalyst .

- Step 2 : Isolation and recrystallization from ethanol after acidification. Key parameters include stoichiometric control of reagents (equimolar ratios) and catalyst selection to minimize side reactions. Purity is confirmed via elemental analysis and spectral methods (e.g., H-NMR) .

Q. How is the structural identity of this compound confirmed experimentally?

Characterization involves:

Q. What are the recommended storage conditions for this compound?

While specific data for this compound is limited, analogous triazole-thioacetamides are stored at 2–8°C in airtight glass containers to prevent hydrolysis or oxidation. Stability under light and heat should be tested via accelerated degradation studies .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization strategies include:

- Catalyst Screening : Zeolite (Y-H) enhances reaction efficiency by promoting selective condensation .

- Solvent Selection : Pyridine acts as both solvent and base, reducing side reactions .

- Temperature Control : Reflux at 150°C balances reaction rate and thermal decomposition .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) for analogous compounds .

Q. How can computational methods predict the biological activity of this compound?

Advanced approaches include:

- PASS Program : Predicts antimicrobial/antitumor potential based on structural motifs (e.g., triazole and pyridine groups) .

- Molecular Docking : Models interactions with targets like Pseudomonas aeruginosa enzymes (e.g., binding affinity to LasR protease) .

- QSAR Studies : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

Q. How to resolve contradictions in bioactivity data across studies?

Example: Discrepancies in MIC/MBC values against P. aeruginosa may arise from:

- Strain Variability : Use standardized strains (e.g., ATCC 27853) for comparability .

- Assay Conditions : Control pH, temperature, and inoculum size.

- Structural Confounders : Verify compound purity via HPLC and confirm stereochemistry via X-ray crystallography .

Q. What crystallographic techniques are suitable for structural determination?

- Single-Crystal X-ray Diffraction (SC-XRD) : SHELX programs (SHELXL, SHELXS) refine crystal structures. Key metrics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.